molecular formula C5H4O3 B8057170 (1r,5s)-3-oxabicyclo[3.1.0]hexane-2,4-dione

(1r,5s)-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B8057170
M. Wt: 112.08 g/mol
InChI Key: ZRMYHUFDVLRYPN-WSOKHJQSSA-N
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Description

(1r,5s)-3-oxabicyclo[310]hexane-2,4-dione is a bicyclic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,5s)-3-oxabicyclo[3.1.0]hexane-2,4-dione typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of photochemistry to induce a [2+2] cycloaddition reaction, which forms the bicyclic structure . This method is advantageous due to its efficiency and the ability to produce the compound in high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale production of this compound, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1r,5s)-3-oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(1r,5s)-3-oxabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1r,5s)-3-oxabicyclo[3.1.0]hexane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s structure allows it to fit into enzyme active sites or interact with receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,5s)-3-oxabicyclo[3.1.0]hexane-2,4-dione is unique due to its oxirane ring, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it a valuable compound for various applications, particularly in the development of new synthetic methodologies and pharmaceuticals.

Properties

IUPAC Name

(1R,5S)-3-oxabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-4-2-1-3(2)5(7)8-4/h2-3H,1H2/t2-,3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMYHUFDVLRYPN-WSOKHJQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-74-3
Record name (1R,5S)-3-oxabicyclo[3.1.0]hexane-2,4-dione
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